molecular formula C9H8F3NO3 B1404181 2-Methoxy-6-(trifluoromethyl)pyridine-3-acetic acid CAS No. 917486-33-0

2-Methoxy-6-(trifluoromethyl)pyridine-3-acetic acid

Cat. No. B1404181
M. Wt: 235.16 g/mol
InChI Key: RCFQLXRYCHLOIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-6-(trifluoromethyl)pyridine-3-acetic acid, commonly known as MTP-3-A, is a trifluoromethylated pyridine-acetic acid derivative. It is a versatile chemical compound used in a broad range of applications, including medicinal chemistry, organic synthesis, material science, and catalysis. MTP-3-A has been studied extensively for its unique chemical and physical properties, as well as its potential applications in various fields.

Mechanism Of Action

MTP-3-A is a lipophilic compound, meaning it is able to cross cell membranes and enter cells. Once inside cells, it is thought to act as an agonist at certain receptors, activating cellular responses. It has been shown to bind to and activate the serotonin 5-HT2A receptor in particular, which is involved in the regulation of various physiological processes.

Biochemical And Physiological Effects

The biochemical and physiological effects of MTP-3-A are largely unknown. However, evidence suggests that it may have antidepressant and anxiolytic effects, as well as anti-inflammatory and neuroprotective effects. It has been shown to reduce levels of pro-inflammatory cytokines and modulate the expression of genes involved in inflammation and neuronal plasticity.

Advantages And Limitations For Lab Experiments

MTP-3-A is a versatile compound that can be used in a variety of laboratory experiments. Its lipophilic nature makes it suitable for use in drug delivery systems, and its ability to activate certain receptors makes it a promising candidate for use in medicinal chemistry and drug development. However, its relatively low solubility in water can limit its use in some experiments.

Future Directions

The potential applications of MTP-3-A are vast and varied. Future research should focus on further elucidating its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further studies should be conducted to explore its use as a catalyst in organic synthesis, as well as its potential use in drug delivery systems and material science. Finally, further research should be conducted to develop more efficient and cost-effective methods for synthesizing MTP-3-A.

Scientific Research Applications

MTP-3-A has been extensively studied for its potential applications in medicinal chemistry, organic synthesis, material science, and catalysis. It has been used as a building block in the synthesis of various compounds, including heterocyclic compounds, polymers, and pharmaceuticals. It has also been used as a catalyst in the synthesis of organic molecules. In addition, its unique chemical and physical properties make it a promising candidate for use in drug delivery systems.

properties

IUPAC Name

2-[2-methoxy-6-(trifluoromethyl)pyridin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-16-8-5(4-7(14)15)2-3-6(13-8)9(10,11)12/h2-3H,4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFQLXRYCHLOIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6-(trifluoromethyl)pyridine-3-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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